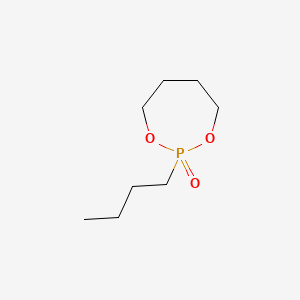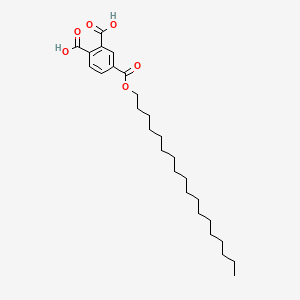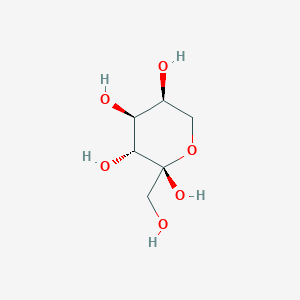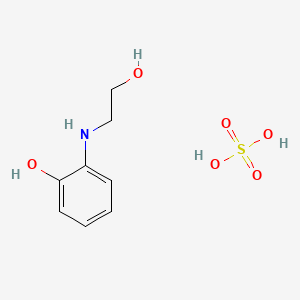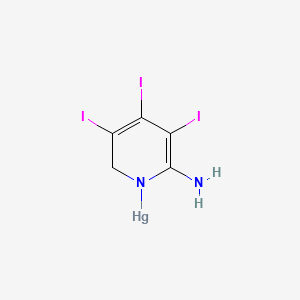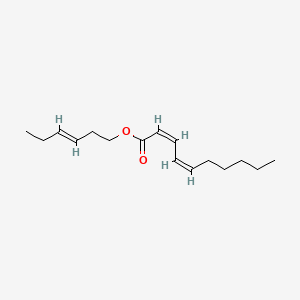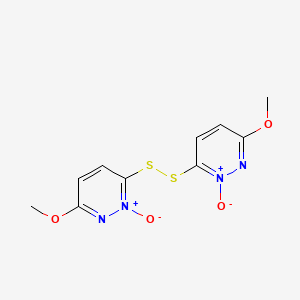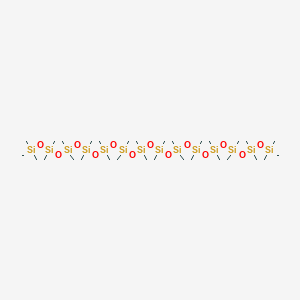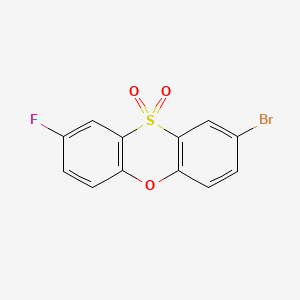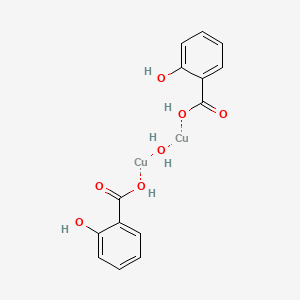
Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper: is a coordination compound featuring copper ions coordinated with 2-hydroxybenzoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper typically involves the reaction of copper salts with 2-hydroxybenzoic acid (salicylic acid) under controlled conditions. A common method includes dissolving copper(II) acetate in water and adding 2-hydroxybenzoic acid. The mixture is then heated to facilitate the formation of the coordination complex.
Industrial Production Methods: While specific industrial production methods for bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, potentially leading to the formation of different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using different ligands such as amines or phosphines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) species, while substitution reactions can yield new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is studied for its catalytic properties, particularly in oxidation reactions. It can serve as a model compound for understanding copper-based catalysis.
Biology and Medicine: Research into the biological activity of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is ongoing
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior.
Mécanisme D'action
The mechanism of action of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper involves its ability to participate in redox reactions. The copper centers can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
- Magnesium, bis(2-hydroxybenzoato-O1,O2)-, ar, ar-di-C14-18-alkyl derivs
- Mercurate(2-), bis[2-hydroxybenzoato(2-)-O1,O2]-, disodium
Comparison: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is unique due to its copper centers, which impart distinct redox properties compared to similar compounds with magnesium or mercury. This uniqueness makes it particularly valuable in catalytic applications where redox activity is crucial.
Propriétés
Numéro CAS |
94233-32-6 |
|---|---|
Formule moléculaire |
C14H14Cu2O7 |
Poids moléculaire |
421.35 g/mol |
Nom IUPAC |
copper;2-hydroxybenzoic acid;hydrate |
InChI |
InChI=1S/2C7H6O3.2Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;/h2*1-4,8H,(H,9,10);;;1H2 |
Clé InChI |
IKCILQPUIKYRLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.O.[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
